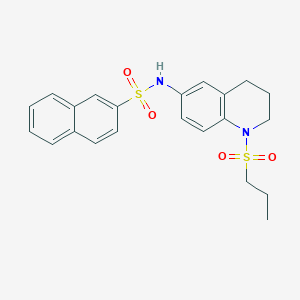![molecular formula C16H10ClFN2OS B2996425 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 338773-95-8](/img/structure/B2996425.png)
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Docking Studies and Structural Analysis
Research involving structurally related tetrazole derivatives, such as those studied by Al-Hourani et al. (2015), provides insights into the docking studies and crystal structure analysis. These studies are crucial for understanding how similar compounds interact with biological targets, such as enzymes, which can be instrumental in designing drugs with specific biological activities. The crystal structure analysis helps in understanding the molecular conformation and the potential interactions with biological macromolecules (B. J. Al-Hourani et al., 2015).
Development of Advanced Materials
Another application area is in the development of advanced materials, such as the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials, derived from structurally related compounds, exhibit good thermomechanical stabilities, making them suitable for optical and electronic applications. The study by Tapaswi et al. (2015) highlights the potential of these compounds in creating materials with desirable optical properties (P. Tapaswi et al., 2015).
Pharmaceutical Applications
On the pharmaceutical front, derivatives of structurally related compounds have been explored for their antibacterial and antifungal activities. For example, Makki et al. (2016) synthesized fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs, demonstrating good antimicrobial activities against various pathogenic bacteria and fungi. This suggests potential applications of "(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one" in the development of new antimicrobial agents (M. Makki et al., 2016).
Anticancer Activity
Further, compounds with structural similarities have been evaluated for their anticancer activities. Buzun et al. (2021) synthesized novel 4-thiazolidinone derivatives showing significant antimitotic activity against various cancer cell lines, highlighting the potential of structurally related compounds in cancer research (Kamila Buzun et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(22)19-14)13-7-5-12(18)6-8-13/h1-9H,(H,19,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVZCWJDBANNT-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

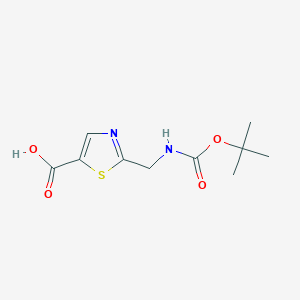
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
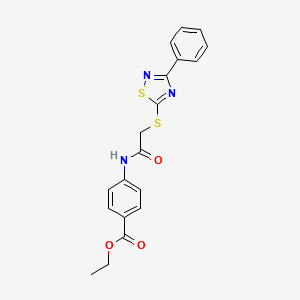
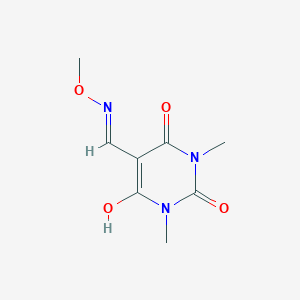

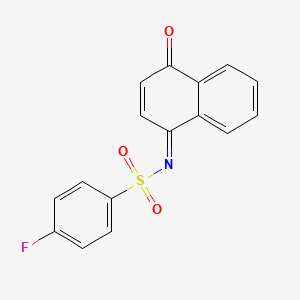
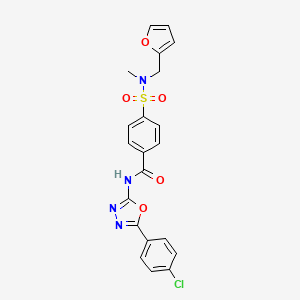
![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)
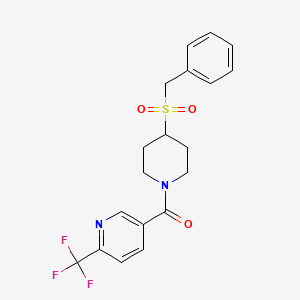
![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2996361.png)
